

Spectroscopic Characterization of Isoquinoline N-Oxide: A Technical Guide

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Compound of Interest

Compound Name: *Isoquinoline N-oxide*

Cat. No.: *B073935*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **isoquinoline N-oxide**, a key heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification and utilization in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **isoquinoline N-oxide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (400 MHz, CDCl₃)[1]

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not fully available in search results			

¹³C NMR Data (CDCl₃)[\[2\]](#)[\[3\]](#)

Chemical Shift (ppm)	Assignment
Specific peak assignments not available in search results	

Note: While the existence of ¹H and ¹³C NMR spectra is confirmed[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#), specific, detailed peak assignments with chemical shifts, multiplicities, and coupling constants were not fully available in the initial search results. Researchers should refer to the primary spectral data for detailed analysis.

Infrared (IR) Spectroscopy

The IR spectrum of **isoquinoline N-oxide** is characterized by the prominent N-O stretching vibration.

Frequency Range (cm ⁻¹)	Assignment	Reference
1180-1250	N-O stretch	[6]
1300-1340	Ring motion (primarily C-N)	[6]

The N-O stretching band is sensitive to its environment and can shift upon hydrogen bonding. For instance, in the presence of methanol, this band shifts to lower frequencies[\[6\]](#).

Mass Spectrometry (MS)

The electron ionization mass spectrum of **isoquinoline N-oxide** exhibits a characteristic fragmentation pattern.

m/z	Ion	Relative Abundance	Notes
145	[M] ⁺	High	Molecular ion[7][8]
129	[M-O] ⁺	Abundant (15-40%)	Corresponds to the loss of an oxygen atom, a characteristic fragmentation for N-oxides[9]

Experimental Protocols

Synthesis of Isoquinoline N-Oxide via m-CPBA Oxidation

A common and effective method for the N-oxidation of isoquinoline is through the use of meta-chloroperoxybenzoic acid (m-CPBA).[10]

Materials:

- Isoquinoline
- meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity)
- Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:[10][11]

- Dissolution: Dissolve isoquinoline (1.0 equivalent) in a chlorinated solvent such as DCM to a concentration of approximately 0.1-0.2 M.

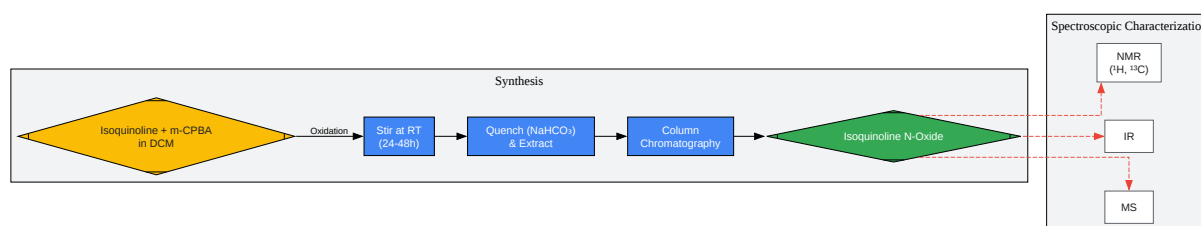
- **Reagent Addition:** To the stirred solution, add m-CPBA (1.0-1.2 equivalents) portion-wise at room temperature. An ice bath can be used to manage any initial exotherm.
- **Reaction Monitoring:** Allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 24-48 hours.
- **Work-up:** Upon completion, add saturated NaHCO_3 aqueous solution to neutralize the excess m-CPBA and the m-chlorobenzoic acid byproduct.
- **Extraction:** Extract the aqueous layer with DCM. Combine the organic phases and wash with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous Na_2SO_4 , filter, and evaporate the solvent under reduced pressure to yield the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra can be recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent.[\[1\]](#)[\[11\]](#)
- **IR Spectroscopy:** IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be prepared as KBr discs or analyzed using an Attenuated Total Reflectance (ATR) accessory.[\[4\]](#)
- **Mass Spectrometry:** Mass spectra are typically acquired using an electron ionization (EI) source.[\[7\]](#)[\[9\]](#)

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **isoquinoline N-oxide**.



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Caption: Synthesis and Spectroscopic Analysis Workflow.

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References

- 1. ISOQUINOLINE N-OXIDE(1532-72-5) 1H NMR spectrum [chemicalbook.com]
- 2. ISOQUINOLINE N-OXIDE(1532-72-5) 13C NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. isoquinolin-N-oxide | C₉H₇NO | CID 290378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Isoquinoline, 2-oxide [webbook.nist.gov]

- 8. Isoquinoline, 2-oxide [webbook.nist.gov]
- 9. Identification of the N-oxide group by mass spectrometry - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
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